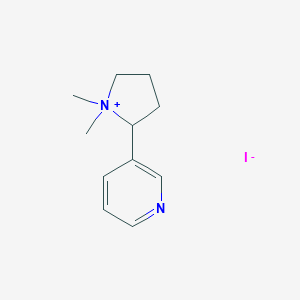

N-Methylnicotinium iodide

Description

Contextualization within Quaternary Ammonium (B1175870) Compound Chemistry

N-Methylnicotinium iodide is classified as a quaternary ammonium compound. This class of organic compounds is characterized by a central nitrogen atom bonded to four organic groups, carrying a positive charge. In the case of N-Methylnicotinium iodide, the nitrogen atom of the pyridine (B92270) ring in the nicotine (B1678760) molecule is methylated, resulting in a quaternary ammonium salt with an iodide counter-ion. cymitquimica.com This structural feature imparts specific chemical and physical properties to the molecule.

As a quaternary ammonium salt, N-Methylnicotinium iodide is typically a white to off-white crystalline solid. cymitquimica.com Its ionic nature makes it soluble in polar solvents such as water and alcohols, a property that is crucial for its use in various experimental settings. cymitquimica.comcymitquimica.com The presence of the iodide ion also contributes to its stability and solubility. cymitquimica.comcymitquimica.com Due to their charged nature, quaternary ammonium compounds can exhibit surfactant properties and interact with biological membranes, making them subjects of interest in biochemical and pharmacological studies. cymitquimica.comcymitquimica.com

Significance as a Nicotine Derivative in Fundamental Chemical and Biochemical Investigations

N-Methylnicotinium iodide is a methylated derivative of nicotine. The methylation can occur at two different nitrogen atoms in the nicotine molecule: the nitrogen in the pyridine ring or the nitrogen in the pyrrolidine (B122466) ring. clockss.org The reaction of nicotine with methyl iodide can produce a mixture of N-methylnicotinium iodide and N'-methylnicotinium iodide. clockss.orgresearchgate.net

Its close structural relationship to nicotine makes N-Methylnicotinium iodide a valuable tool in biochemical and pharmacological research. It is often used as a reference compound or a metabolite in studies investigating the metabolism and physiological effects of nicotine. psu.edugoogle.comgoogle.comgoogle.comnih.gov For instance, it has been identified as a urinary metabolite of nicotine in animal studies. psu.edupsu.edu

Overview of Key Research Areas

Research involving N-Methylnicotinium iodide spans several scientific disciplines:

Chemical Synthesis and Reactivity: Studies have focused on the synthesis of N-Methylnicotinium iodide and its analogs. psu.educaltech.eduepo.org The methylation of nicotine and related compounds has been a subject of interest to understand the chemical reactivity of these molecules. clockss.orgresearchgate.net

Biochemical and Metabolic Studies: As a metabolite of nicotine, N-Methylnicotinium iodide is investigated to understand the metabolic pathways of nicotine in various organisms. psu.edunih.gov These studies are important for understanding the fate of nicotine in the body.

Neuropharmacological Research: Given its structural similarity to nicotine, which has well-known effects on nicotinic acetylcholine (B1216132) receptors, N-Methylnicotinium iodide and its analogs have been studied for their potential interactions with these receptors. uky.edu

Analytical Chemistry: Methods for the detection and quantification of nicotine metabolites, including N-Methylnicotinium iodide, are crucial for monitoring nicotine exposure. google.comgoogle.comgoogle.com

Supramolecular Chemistry: Chiral forms of N-Methylnicotinium iodide have been used to induce enantioselective catalysis within self-assembled supramolecular structures. escholarship.org

Below are interactive data tables summarizing key properties and research findings related to N-Methylnicotinium iodide.

Table 1: Chemical and Physical Properties of N-Methylnicotinium Iodide

| Property | Value | Source |

| Chemical Formula | C11H17IN2 | nih.gov |

| Molecular Weight | 304.17 g/mol | cymitquimica.com |

| Appearance | White to off-white crystalline solid | cymitquimica.comcymitquimica.com |

| Solubility | Soluble in polar solvents (water, alcohols) | cymitquimica.comcymitquimica.com |

| CAS Number | 21446-46-8 | cymitquimica.com |

Table 2: Key Research Findings

| Research Area | Finding | Source |

| Synthesis | Can be synthesized by reacting nicotine with methyl iodide. | psu.educaltech.eduepo.org |

| Metabolism | Identified as a urinary metabolite of R-(+)-nicotine in guinea pigs. | psu.edu |

| Reactivity | Alkylation of nicotine with iodomethane (B122720) yields a mixture of N-methylnicotinium iodide and N'-methylnicotinium iodide. | clockss.orgresearchgate.net |

| Analytical Detection | Can be detected in assays for nicotine metabolites. | google.comgoogle.comgoogle.com |

| Supramolecular Chemistry | (-)-N'-methylnicotinium iodide can be used for the spontaneous resolution of enantiomeric supramolecular assemblies. | escholarship.org |

Structure

3D Structure of Parent

Properties

CAS No. |

5959-86-4 |

|---|---|

Molecular Formula |

C11H17IN2 |

Molecular Weight |

304.17 g/mol |

IUPAC Name |

3-[(2S)-1,1-dimethylpyrrolidin-1-ium-2-yl]pyridine;iodide |

InChI |

InChI=1S/C11H17N2.HI/c1-13(2)8-4-6-11(13)10-5-3-7-12-9-10;/h3,5,7,9,11H,4,6,8H2,1-2H3;1H/q+1;/p-1/t11-;/m0./s1 |

InChI Key |

RJQKOMLKVQFVMB-MERQFXBCSA-M |

SMILES |

C[N+]1(CCCC1C2=CN=CC=C2)C.[I-] |

Isomeric SMILES |

C[N+]1(CCC[C@H]1C2=CN=CC=C2)C.[I-] |

Canonical SMILES |

C[N+]1(CCCC1C2=CN=CC=C2)C.[I-] |

Synonyms |

(S)-1’-Methyl-3-(1-methyl-2-pyrrolidinyl)pyridinium Iodide; Nicotine Monomethiodide; _x000B_ |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes

The primary method for synthesizing N-Methylnicotinium iodide is through the direct N-methylation of nicotine (B1678760). This process, however, presents challenges in regioselectivity due to the presence of two nitrogen atoms in the nicotine molecule.

N-Methylation of Nicotine

The quaternization of nicotine with a methylating agent, typically methyl iodide, results in the formation of two isomeric products: N-methylnicotinium iodide (methylation at the pyridine (B92270) nitrogen) and N'-methylnicotinium iodide (methylation at the pyrrolidine (B122466) nitrogen).

The reaction between nicotine and methyl iodide has been studied under various conditions, influencing the ratio of the resulting monomethylated products. Research has shown that the alkylation of nicotine with one equivalent of iodomethane (B122720) in solvents such as methanol (B129727) or acetonitrile (B52724) yields a mixture of N'-methylnicotinium iodide and N-methylnicotinium iodide. researchgate.netdatapdf.com The major product is typically N'-methylnicotinium iodide, with a reported product ratio of approximately 2.5:1. researchgate.netdatapdf.com

The use of less than one equivalent of iodomethane is a strategy employed to minimize the formation of the dialkylated product, nicotine-N,N'-dimethiodide. One specific synthetic protocol involves the reaction of (S)-nicotine with methyl iodide in acetonitrile in the presence of excess sodium carbonate. The reaction is stirred at room temperature for three days. core.ac.uk

| Reactants | Solvent | Other Conditions | Product(s) | Key Findings/Observations | Reference |

|---|---|---|---|---|---|

| Nicotine, Methyl Iodide (1 equiv.) | Methanol or Acetonitrile | - | N'-methylnicotinium iodide and N-methylnicotinium iodide | Product ratio of ~2.5:1 (N'-methylnicotinium iodide is the major product). The reaction is under kinetic control and is irreversible. | researchgate.netdatapdf.com |

| (-)-Nicotine, Methyl Iodide | Acetonitrile | Excess Sodium Carbonate, Room Temperature, 3 days | N'-methylnicotinium iodide | A preparative method for N'-methylnicotinium iodide. | core.ac.uk |

| (R)-(+)-Nicotine, Methyl Iodide | Not specified | - | (R)-(+)-N-Methylnicotinium iodide | Stereospecific synthesis of the (R)-enantiomer. | psu.edu |

| (S)-Nicotine, Methyl Iodide | Not specified | - | (S)-N-Methylnicotinium iodide | Obtained from the reaction of natural (S)-nicotine. | researchgate.net |

The quaternization of nicotine is a classic example of the Menschutkin reaction. The regioselectivity of the methylation is governed by the relative nucleophilicity of the two nitrogen atoms. The pyridine nitrogen is generally less basic and less nucleophilic than the pyrrolidine nitrogen due to the aromaticity of the pyridine ring. However, steric and electronic factors influence the reaction's outcome.

Studies have indicated that the formation of the product mixture is under kinetic control, meaning the product ratio is determined by the relative rates of methylation at each nitrogen atom. researchgate.netdatapdf.com The reactions are also considered irreversible under the typical reaction conditions. researchgate.netdatapdf.com Quantum chemical calculations have shown that the introduction of the 3-pyridyl group at the 2-position of N-methylpyrrolidine (as in nicotine) reduces the Lewis basicity of the pyrrolidine nitrogen. This electronic effect contributes to the observed regioselectivity. The choice of solvent and other reaction conditions can also influence the steric accessibility and reactivity of the nitrogen atoms. numberanalytics.com

Stereospecific Syntheses of N-Methylnicotinium Enantiomers

The synthesis of specific enantiomers of N-Methylnicotinium iodide is crucial for stereochemical studies. These syntheses typically start from the corresponding enantiomer of nicotine or a precursor.

For instance, (R)-(+)-N-Methylnicotinium iodide has been prepared from R-(+)-nicotine. psu.edu Similarly, the naturally occurring (S)-nicotine can be reacted with methyl iodide to produce (S)-N-methylnicotinium iodide. researchgate.net The synthesis of (S)-nicotine itself can be achieved through the N-methylation of (S)-nornicotine, which provides an alternative route to its quaternary ammonium (B1175870) salt. google.com

Synthesis of Isotopic Labeled Analogues

Isotopically labeled analogues of N-Methylnicotinium iodide are invaluable tools in metabolic and mechanistic studies. Tritium (B154650) (³H) is a commonly used isotope for this purpose due to its radioactive properties.

Radiosynthesis of Tritium-Labeled N-Methylnicotinium Iodide

The synthesis of tritium-labeled N-Methylnicotinium iodide can be achieved through several established methods for tritium labeling. One common strategy involves the use of tritiated methyl iodide ([³H]CH₃I) as the methylating agent in the reaction with nicotine. This method directly incorporates the tritium label into the methyl group of the final product. The synthesis of other tritium-labeled quaternary ammonium compounds has been successfully demonstrated using this approach. nih.gov

Another powerful technique is catalytic tritiodehalogenation. In this method, a halogenated precursor of N-Methylnicotinium iodide would be synthesized first. This precursor is then subjected to catalytic reduction with tritium gas (T₂). The catalyst, typically palladium on a support (e.g., Pd/C), facilitates the replacement of the halogen atom with a tritium atom. This method has been successfully used for the synthesis of other complex tritium-labeled molecules. scirp.orgresearchgate.net The specific position of the halogen on the precursor would determine the location of the tritium label in the final product.

While a detailed, step-by-step protocol for the synthesis of tritium-labeled N-Methylnicotinium iodide is not extensively published in readily available literature, the principles of using tritiated methyl iodide or catalytic tritiodehalogenation of a suitable precursor are the standard and scientifically accepted methods for preparing such a compound. The use of [³H]N-methylnicotinium iodide in biological studies further supports that its synthesis is an established, albeit specialized, procedure. nih.govnih.gov

Chemical Reactivity and Mechanistic Analysis

Oxidative Transformations and Formation of N-Oxide Derivatives

The oxidation of N-Methylnicotinium iodide can lead to the formation of N-oxide derivatives. Nicotine itself undergoes oxidation to nicotine N'-oxide, and this process can be influenced by various factors. rsc.orgscispace.com For instance, exposure to UV light can cause nicotine to decompose into its oxidized form. rsc.org The transformation of nicotine to nicotine N'-oxide can also be catalyzed by enzymes such as flavin-containing monooxygenase 3 (FMO3). nih.govresearchgate.net

In a synthetic context, the oxidation of N-methylnicotinium iodide can be achieved using oxidizing agents. One study reported the synthesis of N-methyl-N'-oxonicotinium (NMNO) diacetate from R-(+)-N-methylnicotinium iodide. psu.edu This transformation highlights the reactivity of the nicotinium system towards oxidation, leading to the formation of novel quaternary amine metabolites. psu.edu

The use of nicotinium dichromate (NDC), a complex of nicotinic acid and chromium trioxide, has been reported as a versatile oxidant for various organic transformations, including the oxidation of cyclic ketones. jocpr.com While not directly involving N-Methylnicotinium iodide, this demonstrates the oxidizing potential of related nicotinium compounds.

Reductive Pathways to Secondary Amine Analogues

The reduction of pyridinium (B92312) salts, including N-alkylnicotinium derivatives, is a known chemical transformation. A common method for the reduction of N-methylnicotinium salts involves the use of sodium dithionite. csic.es This reagent can regioselectively reduce the pyridinium ring. csic.es This process is a key step in the synthesis of NADH models, where the quaternized pyridine nitrogen is reduced. csic.es The Birch reduction is another method that can convert pyridines to dihydropyridines, which are essentially bis-enamines and can be hydrolyzed. msu.edu

Nucleophilic Substitution Reactions Involving the Iodide Counterion

The iodide counterion in N-Methylnicotinium iodide can participate in nucleophilic substitution reactions. Iodide is generally considered a good leaving group in S_N2 reactions. libretexts.org In the context of alkyl halides, methyl iodide is a common substrate for nucleophilic substitution. ucalgary.calibretexts.org

The iodide ion itself can act as a nucleophile. For instance, in the reaction of an alkyl halide with sodium iodide, the iodide ion displaces the halide, and if the starting material is chiral, this can lead to racemization if the reaction proceeds via an S_N2 mechanism where the nucleophile and leaving group are the same. ucalgary.ca The reactivity and solubility of N-Methylnicotinium iodide are influenced by the presence of the iodide ion. cymitquimica.comcymitquimica.com

The synthesis of iodoarenes can be challenging due to the lower reactivity of iodine compared to other halogens. rsc.org However, methods like oxidative iodination and the Sandmeyer reaction are used. rsc.org In some cases, the activation of iodine with a mild base can generate a more electrophilic iodinating agent. rsc.org

Regioselectivity and Stereoselectivity in Alkylation Reactions

The alkylation of nicotine, which possesses two nitrogen atoms in different chemical environments (a pyridine nitrogen and a pyrrolidine nitrogen), presents an interesting case of regioselectivity. The pyridine nitrogen is sp² hybridized, while the pyrrolidine nitrogen is sp³ hybridized. msu.edumsu.eduquora.com Generally, sp³ hybridized nitrogens are more basic and nucleophilic than sp² hybridized nitrogens. quora.commasterorganicchemistry.com

However, the alkylation of nicotine with iodomethane does not exclusively occur at the more basic pyrrolidine nitrogen. Instead, it results in a mixture of N-methylnicotinium iodide (alkylation at the pyridine nitrogen) and N'-methylnicotinium iodide (alkylation at the pyrrolidine nitrogen). researchgate.netacs.orgnih.gov Studies have shown that the reaction yields a ratio of approximately 2.5:1 of N'-methylnicotinium iodide to N-methylnicotinium iodide, indicating that the reaction is under kinetic control. researchgate.netacs.org

Several factors influence this unexpected outcome. Quantum chemical calculations have shown that the introduction of a pyrid-3-yl group at the 2-position of N-methylpyrrolidine (as in nicotine) reduces the Lewis basicity of the pyrrolidine nitrogen. researchgate.net Competitive alkylation experiments between nicotine, pyridine, and N-methylpyrrolidine have further demonstrated that alkylation on nicotine's pyrrolidine nitrogen is decelerated. researchgate.netacs.org This suggests that electronic and steric factors play a significant role in determining the site of alkylation. The pyridine nitrogen, although less basic, is sterically more accessible in nicotine. researchgate.net

The table below summarizes the products of nicotine methylation.

| Reactant | Alkylating Agent | Product(s) | Approximate Ratio | Reference |

| Nicotine | Iodomethane | N-Methylnicotinium iodide & N'-Methylnicotinium iodide | 1 : 2.5 | researchgate.netacs.org |

Cis- and Trans-N'-Iodomethylation Modes

The alkylation of nicotine with iodomethane is a classic example of the Menschutkin reaction, which has been extensively studied. clockss.org When nicotine reacts with iodomethane, methylation can occur at either the pyridine nitrogen (N) or the pyrrolidine nitrogen (N'). clockss.orgresearchgate.net The reaction is not as straightforward as initially reported, where N'-methylnicotinium iodide was considered the sole product. clockss.orgresearchgate.net

Detailed analysis, particularly using ¹H NMR spectroscopy, of the reaction mixture of nicotine and iodomethane (in solvents like methanol or acetonitrile) has shown that a mixture of products is formed. clockss.orgresearchgate.net The primary products are N-methylnicotinium iodide (methylation at the pyridine nitrogen) and N'-methylnicotinium iodide (methylation at the pyrrolidine nitrogen). researchgate.net The alkylation results reflect kinetic control, and control experiments indicate the products form irreversibly under the reaction conditions. researchgate.net

Furthermore, the methylation at the pyrrolidine nitrogen (N') can result in two distinct stereoisomers: one where the new methyl group is cis to the pyridine ring and another where it is trans. clockss.org These two modes arise from the stereochemistry of the pyrrolidine ring and the direction of attack by the methyl iodide. The differentiation and characterization of these cis and trans isomers are crucial for understanding the steric and electronic factors governing the reactivity of the pyrrolidine nitrogen in nicotine. clockss.org

Table 1: Product Distribution in the Methylation of Nicotine with Iodomethane

| Product | Position of Methylation | Typical Ratio | Reference |

|---|---|---|---|

| N'-Methylnicotinium iodide | Pyrrolidine Nitrogen (N') | ~2.5 | researchgate.net |

This table illustrates the kinetically controlled product ratio when nicotine is alkylated with one equivalent of iodomethane. The pyrrolidine nitrogen is the more nucleophilic site.

Interactions with Electrophilic Carbocation Species

The nucleophilic character of N-Methylnicotinium iodide's parent molecule, nicotine, has been quantitatively assessed through its reactions with stable electrophiles. These studies provide fundamental insights into the reactivity of its two nitrogen centers.

To quantify the nucleophilicity of the different sites in nicotine, researchers have employed kinetic studies using highly stabilized electrophiles such as benzhydrylium ions. researchgate.net These reactions are monitored using techniques like stopped-flow and laser-flash photolysis, which allow for the determination of second-order rate constants. researchgate.net

The research indicates that the pyridine nitrogen of nicotine is the site of both thermodynamically and kinetically controlled attack by benzhydrylium ions. researchgate.net This is in contrast to the methylation with iodomethane, where the pyrrolidine nitrogen is the kinetically favored site. This difference in regioselectivity is explained by the principles of hard and soft acids and bases (HSAB). The "harder" carbocation electrophile (benzhydrylium ion) preferentially reacts at the "harder" pyridine nitrogen, whereas the "softer" methyl group of iodomethane reacts at the "softer" pyrrolidine nitrogen.

The kinetics of these reactions are often analyzed using the linear free energy relationship:

log k (20 °C) = s(N + E)

Where:

k is the second-order rate constant.

s is a nucleophile-specific sensitivity parameter.

N is the nucleophilicity parameter.

E is the electrophilicity parameter of the benzhydrylium ion.

By studying these reactions, a quantitative scale of nucleophilicity for various compounds, including nicotine, can be established. researchgate.net Quantum chemical calculations have complemented these experimental findings, showing that introducing a pyrid-3-yl group into the 2-position of N-methylpyrrolidine (as in nicotine) significantly reduces the Lewis basicity of the pyrrolidine ring. researchgate.net

Table 2: Reactivity Data for Nicotine with Benzhydrylium Ions

| Parameter | Value | Significance | Reference |

|---|---|---|---|

| Preferred Reaction Site | Pyridine Nitrogen | Site of thermodynamic and kinetic control | researchgate.net |

Utilization as a Precursor in Diverse Organic Synthesis

N-Methylnicotinium iodide is not only a product of synthetic interest but also serves as a valuable precursor in various chemical and biochemical studies. Its charged nature and specific stereochemistry make it suitable for specialized applications.

One notable use is as a guest molecule in host-guest chemistry. For instance, (S)-N-methylnicotinium iodide, synthesized by the methylation of natural (S)-nicotine, has been used in enantioselective resolution studies. rsc.org It served as a chiral guest molecule to interact with double-bridged calixarenes, demonstrating that the calixarene (B151959) cavity can engage in cation-π interactions with the guest. rsc.org

In the field of metabolic research, radiolabeled N-Methylnicotinium iodide is a crucial tool. The synthesis of R-(+)-[¹⁴C-NCH₃]N-methylnicotinium salts allows for the investigation of the biotransformation and metabolic pathways of nicotine-related compounds in vivo. psu.edu These tracer studies have been instrumental in identifying further metabolites, such as N-methyl-N'-oxonicotinium ion. psu.edu

Additionally, N'-methylnicotinium derivatives are synthesized for use in biochemical assays, such as agonist binding studies at nicotinic acetylcholine (B1216132) receptors, contributing to research in neuroscience and pharmacology. caltech.edu The general utility of organoiodine compounds as intermediates in organic synthesis stems from the lability of the carbon-iodine bond, which makes the iodide ion an excellent leaving group. wikipedia.org

Table 3: Applications of N-Methylnicotinium Iodide as a Synthetic Precursor

| Application Area | Specific Use | Research Goal | Reference |

|---|---|---|---|

| Host-Guest Chemistry | Chiral guest molecule for calixarenes | Enantioselective recognition and resolution | rsc.org |

| Metabolic Studies | Radiolabeled tracer (¹⁴C-labeled) | Elucidation of in vivo biotransformation pathways | psu.edu |

Advanced Spectroscopic and Analytical Characterization

Structural Elucidation Techniques

The precise determination of the chemical structure of N-Methylnicotinium iodide is fundamental to understanding its properties and behavior. High-resolution spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are indispensable tools in this endeavor.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and correlations, the connectivity and spatial arrangement of atoms can be determined.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are foundational techniques for the structural analysis of N-Methylnicotinium iodide. In ¹H NMR, the chemical shifts of the protons provide information about their local electronic environment. For instance, the methylation of the pyridine (B92270) nitrogen in nicotine (B1678760) to form N-Methylnicotinium iodide results in characteristic downfield shifts for the pyridine ring protons due to the positive charge on the nitrogen. clockss.org

¹³C NMR spectroscopy complements ¹H NMR by providing direct information about the carbon skeleton. bhu.ac.in Each unique carbon atom in the molecule produces a distinct signal, allowing for the determination of the number of different carbon environments. savemyexams.com The chemical shifts in ¹³C NMR are sensitive to the hybridization and chemical environment of the carbon atoms. For example, the carbons of the pyridinium (B92312) ring in N-Methylnicotinium iodide resonate at lower field compared to the pyrrolidine (B122466) ring carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for N-Methylnicotinium

| Spectrum Type | Description | Source |

|---|---|---|

| Predicted ¹H NMR | 1D, 100 MHz, D₂O | Wishart Lab hmdb.ca |

| Predicted ¹³C NMR | 1D, 100 MHz, D₂O | Wishart Lab hmdb.ca |

Heteronuclear Multiple Bond Correlation (HMBC) is a powerful 2D NMR technique that reveals long-range correlations between protons and carbons (typically 2-4 bonds). ceitec.czlibretexts.org This is particularly useful for identifying the site of alkylation in molecules with multiple potential nucleophilic centers, such as nicotine.

In the case of nicotine alkylation with iodomethane (B122720), HMBC can definitively distinguish between N-methylation on the pyridine nitrogen (forming N-Methylnicotinium iodide) and the pyrrolidine nitrogen. researchgate.net An HMBC experiment will show a correlation between the protons of the newly introduced methyl group and the carbons of the pyridine ring, confirming the formation of N-Methylnicotinium iodide. researchgate.net This technique is crucial for confirming the regioselectivity of the reaction. researchgate.net

NMR titration is a valuable method for studying non-covalent interactions, such as host-guest complexation. By monitoring the changes in the chemical shifts of the host or guest molecule upon the addition of the other, the formation of a complex and its binding constant can be determined. unimi.it

(S)-N-Methylnicotinium iodide has been utilized as a chiral guest molecule in ¹H NMR titration experiments to study its interaction with various host molecules, such as bridged calixarenes. rsc.orgresearchgate.net The complexation of N-Methylnicotinium iodide within the cavity of a host molecule leads to changes in the chemical shifts of its protons, particularly those of the methylpyridinium group. researchgate.net These shifts can be used to quantify the strength of the interaction and to probe the enantioselective recognition capabilities of chiral hosts. rsc.orgresearchgate.netmdpi.com

Mass Spectrometry Methodologies

Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to obtain structural information through fragmentation analysis.

Direct thermospray mass spectrometry is a soft ionization technique that is well-suited for the analysis of non-volatile and thermally labile compounds, such as quaternary amines. This method has been employed in the characterization of metabolites of nicotine, including N-methylated derivatives. psu.edu In studies of nicotine metabolism, direct thermospray mass spectrometry was used to analyze a new quaternary amine metabolite, providing crucial data for its structural elucidation. psu.edu The technique allows for the direct introduction of liquid samples, such as those from HPLC fractions, into the mass spectrometer, facilitating the analysis of complex biological matrices. psu.edu

MALDI Time-of-Flight Mass Spectrometry for Purity Verification

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a powerful technique for the analysis of non-volatile and thermally labile molecules like N-Methylnicotinium iodide. nih.govautobio.com.cn This soft ionization method allows for the desorption and ionization of the analyte with minimal fragmentation, making it ideal for determining the molecular weight and assessing the purity of a sample. autobio.com.cn

In a typical MALDI-TOF analysis, the sample is co-crystallized with a matrix, such as α-cyano-4-hydroxycinnamic acid, on a target plate. americanpharmaceuticalreview.com A pulsed laser irradiates the sample, causing the matrix to absorb energy and transfer it to the analyte, leading to its desorption and ionization. autobio.com.cn The resulting ions are then accelerated into a flight tube, and their time-of-flight to the detector is measured. This time is directly proportional to the mass-to-charge ratio (m/z) of the ion, allowing for precise mass determination. nih.gov

For N-Methylnicotinium iodide, MALDI-TOF MS can be employed to confirm the presence of the N-Methylnicotinium cation and to detect any impurities. The expected m/z for the N-Methylnicotinium cation (C₁₁H₁₇N₂⁺) is approximately 177.14. The presence of signals at other m/z values could indicate the presence of residual starting materials, byproducts from synthesis, or degradation products. The high sensitivity and resolution of MALDI-TOF MS make it a valuable tool for ensuring the high purity of N-Methylnicotinium iodide for research and other applications. nih.gov

Table 1: Representative MALDI-TOF MS Parameters for Analysis

| Parameter | Value/Description |

| Instrument | MALDI-TOF/TOF Mass Spectrometer |

| Ionization Mode | Positive |

| Laser | Nitrogen laser (337 nm) autobio.com.cn |

| Matrix | α-Cyano-4-hydroxycinnamic acid or 2,5-dihydroxybenzoic acid americanpharmaceuticalreview.commdpi.com |

| Mass Range | m/z 100-500 |

| Detector | Reflectron |

Vibrational Spectroscopy (Infrared Spectroscopy) for Functional Group Analysis

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. When a molecule is irradiated with infrared radiation, it absorbs energy at specific frequencies corresponding to the vibrational modes of its chemical bonds. An IR spectrum is a plot of absorbance or transmittance versus frequency (typically expressed in wavenumbers, cm⁻¹), where each peak corresponds to a specific molecular vibration.

For N-Methylnicotinium iodide, IR spectroscopy can confirm the presence of key structural features. The aromatic C-H stretching vibrations of the pyridine ring are expected to appear in the region of 3000-3100 cm⁻¹. The C=C and C=N stretching vibrations within the pyridine ring typically give rise to absorptions in the 1400-1600 cm⁻¹ range. The C-N stretching vibrations of the pyrrolidine ring and the pyridine ring would also produce characteristic peaks. Additionally, the presence of the methyl group would be indicated by C-H stretching and bending vibrations. The iodide ion does not have covalent bonds and therefore does not exhibit a characteristic IR absorption.

Table 2: Expected Infrared Absorption Bands for N-Methylnicotinium Iodide

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H | Stretching | 2850 - 3000 |

| C=C (aromatic) | Stretching | 1400 - 1600 |

| C=N (aromatic) | Stretching | 1400 - 1600 |

| C-N | Stretching | 1000 - 1350 |

| C-H (methyl) | Bending | ~1375 and ~1450 |

Chromatographic Separation and Purity Assessment

Chromatographic techniques are indispensable for the separation, purification, and purity assessment of N-Methylnicotinium iodide. High-Performance Liquid Chromatography (HPLC) is particularly well-suited for this purpose due to its high resolution and sensitivity.

High-Performance Liquid Chromatography (HPLC)

HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For a charged molecule like N-Methylnicotinium iodide, ion-exchange chromatography is a highly effective separation mode.

Preparative Cation-Exchange HPLC for Purification of Metabolites

Preparative cation-exchange HPLC is a powerful technique for purifying N-Methylnicotinium iodide from complex mixtures, such as biological samples where it may be present as a metabolite of nicotine. psu.edunih.gov This method utilizes a stationary phase with negatively charged functional groups, which retains positively charged molecules like the N-Methylnicotinium cation. bio-rad.commabion.eu

The separation is achieved by loading the sample onto the column and then eluting with a mobile phase containing a counter-ion, typically a salt solution. By gradually increasing the ionic strength or changing the pH of the mobile phase, the bound cations are sequentially eluted based on their charge density and affinity for the stationary phase. bio-rad.com This allows for the isolation of highly pure fractions of N-Methylnicotinium iodide. For instance, a study reported the use of preparative Partisil SCX-HPLC with a water:methanol (B129727) mobile phase containing triethylamine (B128534) and adjusted to pH 6.0 with glacial acetic acid to purify a related metabolite. psu.edu

Chiral HPLC for Enantiomeric Resolution

Nicotine, the precursor to N-Methylnicotinium iodide, is a chiral molecule existing as (S)- and (R)-enantiomers. Consequently, N-Methylnicotinium iodide can also exist as enantiomers. Chiral HPLC is a specialized form of chromatography used to separate these stereoisomers. rsc.orghumanjournals.com This technique employs a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their differential retention and separation. nih.gov

The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP. humanjournals.com The difference in the stability of these complexes results in different elution times for the (R)- and (S)-enantiomers. Polysaccharide-based CSPs are commonly used for this purpose. rsc.org The ability to resolve the enantiomers of N-Methylnicotinium iodide is crucial for studying their distinct biological activities.

Quantitative Analysis and Detection Methodologies

Accurate quantification of N-Methylnicotinium iodide is essential for various research applications. HPLC coupled with a suitable detector is the most common approach for this purpose.

An analytical method using cation-exchange HPLC has been developed for the analysis of N-methylated metabolites of nicotine, including N-Methylnicotinium iodide. nih.gov For detection, ultraviolet (UV) spectroscopy can be employed, as the pyridine ring of N-Methylnicotinium iodide exhibits strong UV absorbance. A more sensitive detection method involves electrochemical detection, which has been successfully applied to the determination of nicotine and its metabolites. dntb.gov.ua

For the iodide counter-ion, ion chromatography with pulsed amperometric detection using a silver working electrode has been shown to be an effective quantitative method. nih.gov This technique allows for the separation and quantification of iodide from other anions present in the sample. A linear response for iodide has been demonstrated in the concentration range of 100 to 5000 ng/ml. nih.gov

Spectrophotometric Assays for Pyridine Ring-Containing Metabolites

Spectrophotometric assays are a cornerstone in the analysis of pyridine ring-containing compounds, including N-Methylnicotinium iodide. These methods are valued for their sensitivity and are often based on the König reaction, where the pyridine ring is opened to form a glutaconic aldehyde. This aldehyde then reacts with a chromophore-generating reagent to produce a colored product, the absorbance of which can be measured.

A common approach involves the reaction of the sample with a cyanogen (B1215507) halide, such as cyanogen bromide or cyanogen chloride, which cleaves the pyridine ring of N-Methylnicotinium iodide. google.comgoogle.com The resulting dialdehyde (B1249045) intermediate is then condensed with a nucleophilic reagent to yield a polymethine dye. Several chromophore-generating reagents have been successfully employed for this purpose, each resulting in a chromophore with a characteristic maximum absorption wavelength (λmax). google.comgoogle.com

Examples of such reagents include barbituric acid and its derivatives, like 1,3-diethyl-2-thiobarbituric acid (DETBA), as well as Meldrum's acid and pyrazolone (B3327878) derivatives like 1-(4-sulfophenyl)-3-methyl-5-pyrazolone (SPMP). google.comgoogle.com For instance, the reaction with SPMP has been shown to produce a colored product with an absorbance maximum at 529 nm, providing a basis for quantification. google.com Another method utilizes di-ethyl-thio-barbituric acid as the spectrophotometric reagent, with the resulting color measured at 536 nm. jddtonline.info

Furthermore, a general method for the quantification of total alkaloids involves the use of bromocresol green (BCG). In an acidic buffer, BCG forms a yellow-colored complex with alkaloids, and the absorbance is measured at 417 nm. scispace.com This method has been applied to determine the total alkaloid content in various samples.

Table 1: Spectrophotometric Assay Parameters for Pyridine Ring-Containing Compounds

| Chromophore-Generating Reagent | Analyte Type | λmax (nm) | Reference |

| 1-(4-sulfophenyl)-3-methyl-5-pyrazolone (SPMP) | Nicotine metabolites | 529 | google.com |

| Di-ethyl-thio-barbituric acid | Tobacco alkaloids | 536 | jddtonline.info |

| Bromocresol green (BCG) | Total alkaloids | 417 | scispace.com |

| Meldrum's acid | Nicotine metabolites | Not Specified | google.comgoogle.com |

| Barbituric acid (BA) | Nicotine metabolites | Not Specified | google.comgoogle.com |

This table presents various reagents used in the spectrophotometric analysis of pyridine alkaloids and related metabolites, along with their corresponding maximum absorption wavelengths.

Radiochemical Detection Techniques for Labeled Compounds

Radiochemical detection techniques offer exceptional sensitivity and specificity for tracing and quantifying molecules in complex biological matrices. The use of isotopically labeled N-Methylnicotinium iodide allows for detailed investigation of its metabolic fate and distribution.

A prominent example is the use of Carbon-14 (¹⁴C) labeled N-Methylnicotinium. In one study, R-(+)-[¹⁴C-NCH₃]N-methylnicotinium acetate (B1210297) was synthesized and administered to study its in vivo metabolism. psu.edu The detection and quantification of the radiolabeled metabolites in urine were achieved using cation-exchange High-Performance Liquid Chromatography (HPLC) coupled with a radiochemical flowthrough detector. psu.edu This setup allows for the separation of different metabolites followed by the direct measurement of their radioactivity, enabling the creation of a detailed metabolic profile. psu.edu

The synthesis of such radiolabeled compounds is a critical first step. For instance, ¹⁴C-labeled methyl iodide ([¹⁴C]CH₃I) can be used as a reagent to introduce the radioactive carbon atom onto the nicotine molecule to produce radiolabeled N-Methylnicotinium iodide. psu.edu The purity and specific activity of the resulting radiolabeled compound are crucial for the accuracy of subsequent experiments.

Table 2: Radiochemical Detection of N-Methylnicotinium

| Isotope | Labeled Compound | Detection Method | Application | Reference |

| ¹⁴C | R-(+)-[¹⁴C-NCH₃]N-methylnicotinium acetate | Cation-exchange HPLC with radiochemical flowthrough detector | In vivo metabolism studies | psu.edu |

| ³H | (S)-N-Methylnicotinium, (iodide(S))-isomer, 3H-labeled | Not Specified | Tracer studies | hmdb.ca |

This table summarizes the use of radiolabeling for the detection and analysis of N-Methylnicotinium, highlighting the isotope, the labeled compound, the detection technique, and the application.

Isothermal Titration Calorimetry for Ligand Binding Thermodynamics

Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique used to directly measure the heat changes that occur during a binding event. This allows for the determination of the key thermodynamic parameters of the interaction between a ligand, such as N-Methylnicotinium iodide, and its target receptor. These parameters include the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n) of the interaction. From these, the Gibbs free energy change (ΔG) and entropy change (ΔS) can be calculated.

ITC has been employed to study the binding of various nicotinic receptor ligands to acetylcholine-binding proteins (AChBPs), which serve as structural and functional surrogates for the ligand-binding domains of nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.govnih.govunimi.it In a typical ITC experiment, a solution of the ligand is titrated into a solution containing the protein, and the heat released or absorbed upon binding is measured. nih.gov

While specific ITC data for the binding of N-Methylnicotinium iodide was not found in the reviewed literature, studies on closely related nicotinic agonists provide insight into the thermodynamic profiles of these interactions. For example, the binding of ligands like (-)-hosieine-A and (+)-anatoxin-a to AcAChBP has been characterized by ITC, revealing that these interactions are typically driven by favorable enthalpic contributions. nih.govunimi.it

Table 3: Illustrative Thermodynamic Parameters for Nicotinic Ligand Binding to AcAChBP Determined by ITC

| Ligand | K_d (µM) | ΔH (kcal/mol) | -TΔS (kcal/mol) | Reference |

| (-)-Hosieine-A | 0.025 ± 0.005 | -6.2 ± 0.1 | -4.2 | unimi.it |

| (+)-Anatoxin-a | Not Specified | Not Specified | Not Specified | nih.govunimi.it |

| (-)-Nicotine | Not Specified | Not Specified | Not Specified | unimi.it |

| (-)-Cytisine | 1.6 | Not Specified | Not Specified | unimi.it |

This table provides examples of thermodynamic data obtained from ITC experiments for the binding of various nicotinic ligands to the acetylcholine-binding protein (AcAChBP). Data for N-Methylnicotinium iodide is not available, but these examples illustrate the typical parameters measured.

Ultraviolet Spectroscopy for Compound Quantification

Ultraviolet (UV) spectroscopy is a widely used analytical technique for the quantification of compounds that absorb light in the UV range. The pyridine ring within the structure of N-Methylnicotinium iodide contains a conjugated π-electron system, which results in characteristic UV absorption.

According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. This principle allows for the straightforward quantification of N-Methylnicotinium iodide in solution, provided a pure standard is available for calibration.

While the specific absorption maximum (λmax) for N-Methylnicotinium iodide is not consistently reported across the literature, related compounds provide a strong indication of its UV absorption properties. For instance, pure nicotine exhibits a maximum absorption at approximately 261 nm. jddtonline.info Structural analysis of metabolites of R-(+)-nicotine has also utilized UV spectrophotometry as a characterization method. nih.gov The quantification of final product concentrations in synthetic procedures involving N'-Methylnicotinium has also been performed using ultraviolet spectroscopy.

Table 4: UV Absorption Data for a Related Pyridine Alkaloid

| Compound | λmax (nm) | Solvent | Reference |

| Nicotine | 261 | Methanol | jddtonline.info |

This table shows the maximum UV absorption wavelength for nicotine, a structurally related compound to N-Methylnicotinium iodide, illustrating the utility of UV spectroscopy for quantification.

Biochemical Interactions and Mechanistic Insight

Interactions with Nicotinic Acetylcholine (B1216132) Receptors (nAChRs)

N-Methylnicotinium iodide, a quaternary ammonium (B1175870) compound and a metabolite of nicotine (B1678760), interacts with nicotinic acetylcholine receptors (nAChRs) in the central nervous system. nih.gov These interactions are fundamental to its pharmacological profile, influencing neuronal excitability and the release of various neurotransmitters. Its distinct quaternary structure, compared to the tertiary amine structure of nicotine, leads to significant differences in its activity and selectivity across the various nAChR subtypes. nih.gov

The addition of a methyl group to the pyrrolidine (B122466) nitrogen of nicotine to form N-Methylnicotinium iodide results in a compound with a markedly different profile of agonist activity at the two major nAChR subtypes in the brain, the α4β2 and α7 receptors. nih.gov

Research indicates that N-Methylnicotinium iodide has significantly diminished activity at α4β2 nAChRs. nih.gov The quaternization of the nitrogen atom is not well tolerated by this receptor subtype. nih.gov This results in a substantial reduction in both binding affinity and agonist efficacy compared to nicotine. nih.gov Consequently, the interaction of N-Methylnicotinium iodide with α4β2 receptors is significantly weaker, suggesting it is a poor agonist at this particular subtype. nih.gov

In stark contrast to its effects on α4β2 receptors, N-Methylnicotinium iodide is well tolerated by α7 nAChRs. nih.gov Studies have shown that its agonist properties and binding affinity at α7 receptors are largely similar to those of nicotine. nih.gov This indicates that the structural change from a tertiary to a quaternary amine does not impede its ability to effectively bind to and activate the α7 nAChR subtype. nih.gov

The specific interactions of N-Methylnicotinium iodide with α6β2-containing nAChRs have not been extensively detailed in available scientific literature. This receptor subtype, which is prominently expressed on dopaminergic neurons, is known to be a key target for nicotine and plays a role in nicotine-mediated behaviors. nih.gov However, direct studies characterizing the agonist activity or binding affinity of N-Methylnicotinium iodide at α6β2 nAChRs are not prominently available.

The selectivity of N-Methylnicotinium iodide is clearly demonstrated through radioligand binding assays, which quantify the affinity of a ligand for specific receptor subtypes. As established in a comprehensive "methyl scan" of the nicotine molecule, the affinity of N-Methylnicotinium iodide is significantly lower for α4β2 nAChRs compared to nicotine, while its affinity for α7 nAChRs remains comparable to that of nicotine. nih.gov

Table 1: Comparative Binding Affinities at α7 and α4β2 nAChRs Data sourced from a study investigating methyl-substituted nicotine analogs. nih.gov Affinities are presented relative to nicotine.

| Compound | Receptor Subtype | Relative Binding Affinity (Compared to Nicotine) |

|---|---|---|

| N-Methylnicotinium iodide | α7 nAChR | Similar to Nicotine |

| N-Methylnicotinium iodide | α4β2 nAChR | Diminished / Reduced |

The activation of presynaptic nAChRs is a key mechanism for modulating the release of neurotransmitters. nih.gov These receptors, which are ligand-gated ion channels, can influence the release of dopamine (B1211576) and gamma-aminobutyric acid (GABA), among others. mdpi.comdoi.org

The influx of cations, particularly Ca²⁺, through the nAChR channel upon agonist binding leads to depolarization of the nerve terminal, which in turn facilitates the release of neurotransmitters from presynaptic vesicles. nih.gov

Given its pharmacological profile, N-Methylnicotinium iodide's influence on neurotransmitter release is expected to be subtype-dependent. Its potent agonist activity at α7 nAChRs suggests it can modulate the release of neurotransmitters in brain regions where these receptors are prevalent on presynaptic terminals, such as on GABAergic interneurons. doi.orgnih.gov Conversely, its significantly reduced activity at α4β2 nAChRs indicates it would be less effective than nicotine at modulating release pathways controlled by this subtype, which are heavily involved in dopamine release in areas like the striatum. nih.govnih.gov

Agonist Activity and Receptor Subtype Specificity

Receptor Binding Mechanism Studies

The interaction of N-Methylnicotinium iodide with nicotinic acetylcholine receptors (nAChRs) is a subject of detailed molecular investigation. These studies aim to elucidate the precise mechanisms of binding and activation, which are crucial for understanding its pharmacological profile and for the design of subtype-selective drugs.

Whole-cell voltage-clamp is a fundamental electrophysiological technique used to characterize the interactions between ligands like N-Methylnicotinium iodide and ion channels such as nAChRs. nih.govresearchgate.net This method allows researchers to control the membrane potential of a single cell while measuring the ion currents that flow through its membrane channels in response to the application of a compound. nih.govresearchgate.net

In the context of nAChRs, voltage-clamp studies are employed to determine several key pharmacological properties. When an agonist binds to an nAChR, it induces a conformational change that opens the channel, allowing ions (primarily sodium and calcium) to flow into the cell and generate an inward current. researchgate.net The magnitude of this current is proportional to the number of activated receptors. By applying various concentrations of a compound and measuring the resulting currents, a dose-response curve can be generated. From this curve, parameters such as the EC₅₀ (the concentration that elicits a half-maximal response) and the maximum efficacy of the compound can be determined.

Studies on nicotine analogs, including methylated forms, have extensively used voltage-clamp and radioligand binding techniques to investigate how structural modifications affect receptor interactions. nih.govnih.gov For instance, such techniques have been applied to characterize the effects of novel piperidine (B6355638) derivatives and oxystilbene derivatives on nAChR subtypes, revealing whether they act as agonists or antagonists and their relative potencies. nih.govfrontiersin.org This approach provides a functional measure of how N-Methylnicotinium iodide influences the receptor's ion channel activity, offering insights into its potency and efficacy as a nicotinic agonist.

Double-mutant cycle analysis is a powerful biochemical method used to identify and quantify the energetic contributions of specific pairwise interactions between a ligand and a receptor, such as hydrogen bonds. nih.govnih.gov This technique involves creating mutations at a suspected interaction site on the receptor and a corresponding modification on the ligand. The binding affinities of four constructs are then measured: the wild-type receptor with the original ligand, the mutant receptor with the original ligand, the wild-type receptor with the modified ligand, and the mutant receptor with the modified ligand.

By comparing the changes in binding energy (ΔG) across these four scenarios, researchers can calculate the coupling energy (ΔΔG). A significant coupling energy indicates that the two residues (one on the receptor, one on the ligand) are energetically linked, suggesting a direct interaction like a hydrogen bond or a van der Waals contact. nih.gov This methodology provides direct evidence for specific molecular contacts that stabilize the ligand in the binding pocket. nih.gov While this technique has been applied to identify interactions between α-neurotoxins and nAChRs, it is a valuable tool for dissecting the precise bonding forces, including potential hydrogen bonds, between N-Methylnicotinium iodide and the amino acid residues within the nAChR binding site. nih.gov

The addition of methyl groups to the nicotine scaffold significantly influences its interaction with nAChRs. A "methyl scan" of the pyrrolidinium (B1226570) ring of nicotine has been used to systematically probe the structural and functional consequences of methylation at different positions. nih.govnih.gov

The N-methyl group on the pyrrolidinium ring is crucial for efficient nAChR binding. nih.gov The formation of N-Methylnicotinium involves the methylation of the pyridine (B92270) nitrogen, creating a permanent positive charge. This quaternary ammonium cation is expected to form strong electrostatic and cation-π interactions with the electronegative environment of the nAChR's aromatic binding pocket. frontiersin.orgresearchgate.net

Research comparing different methylnicotines has revealed subtype-specific effects. For example, adding a second methyl group to the pyrrolidinium nitrogen (1'-N) or replacing it with an ethyl group significantly reduces interaction with α4β2 nAChRs but has a much smaller effect on α7 receptors. nih.govnih.gov This suggests that the binding pocket of the α4β2 subtype is more sterically constrained around the pyrrolidinium nitrogen than the α7 subtype. researchgate.net Conversely, methylation at other positions can have varied effects; for instance, 2'-methylation enhances agonist potency at α7 receptors, while 4'-methylation decreases potency at α7 receptors more than at α4β2 receptors. nih.gov These findings highlight that the specific placement of methyl groups, including the one that forms N-Methylnicotinium iodide, is a key determinant of binding affinity and functional activity at different nAChR subtypes.

| Methylation Position | Effect on α4β2 nAChR Interaction | Effect on α7 nAChR Interaction | Reference |

| 1'-N (Pyrrolidinium) | Significantly Reduced | Not Significantly Reduced | nih.govnih.gov |

| 2' (Pyrrolidinium) | - | Enhanced Binding & Potency | nih.govresearchgate.net |

| 3' (trans, Pyrrolidinium) | Reduced | Better Tolerated | nih.govresearchgate.net |

| 4' (Pyrrolidinium) | Reduced | Greatly Decreased Potency & Efficacy | nih.govresearchgate.net |

| 5' (trans, Pyrrolidinium) | Reduced | Better Tolerated | nih.govresearchgate.net |

This table summarizes the general findings from methyl scan studies on nicotine's pyrrolidinium ring to illustrate the impact of methyl substitutions.

The binding of nicotinic ligands is not uniform across the diverse family of nAChR subtypes. The two major subtypes in the brain, α4β2 and α7, exhibit significant differences in their interactions with nicotine and its derivatives. nih.govresearchgate.net The N-Methylnicotinium ion, as a methylated derivative, is subject to these subtype-specific binding interactions.

Studies have shown that the orthosteric binding sites of α4β2 and α7 nAChRs interact differently with the pyrrolidinium ring of nicotine. nih.gov The α7 binding site appears to be less sensitive to steric bulk around the pyrrolidinium nitrogen, as evidenced by the minimal effect of adding a second methyl group at this position, whereas the same modification significantly impairs binding to the α4β2 receptor. nih.govresearchgate.net This suggests a more spacious or flexible binding pocket in the α7 subtype in this region.

Biotransformation Pathways and Metabolite Formation

N-Methylnicotinium ion is a known metabolite of nicotine itself, formed through the methylation of the pyridine nitrogen. nih.govnih.gov Once formed, the N-Methylnicotinium ion undergoes further biotransformation. In vivo studies in guinea pigs have been conducted to trace the metabolic fate of this compound. nih.gov

After administration of R-(+)-N-methylnicotinium, several metabolites have been identified in the urine. nih.gov The major metabolic pathways involve oxidation of the pyrrolidine ring. Using techniques like cation-exchange HPLC, researchers have identified a urinary metabolite profile consisting of at least five distinct peaks. nih.gov Two of the key identified metabolites are N-methylcotininium ion and N-methylnornicotinium ion. nih.govnih.gov The formation of these products indicates that the N-Methylnicotinium ion is a substrate for further enzymatic reactions, likely involving cytochrome P450 enzymes and aldehyde oxidase, similar to the metabolism of nicotine. nih.govnih.gov

Tissue distribution studies in the guinea pig 24 hours after administration showed that the radiolabel from [¹⁴C-NCH₃]N-methylnicotinium was highest in the adrenal gland, epididymis, gallbladder, bladder, and kidney, with no significant amounts found in the brain. nih.gov

| Metabolite | Parent Compound | Reference |

| N-methylcotininium ion | N-Methylnicotinium ion | nih.gov |

| N-methylnornicotinium ion | N-Methylnicotinium ion | nih.govnih.gov |

| Unidentified Metabolite | N-Methylnicotinium ion | nih.gov |

Stereospecificity of N-Methylation Processes in Biological Systems

A significant characteristic of the N-methylation of nicotine is its high degree of stereospecificity. In vivo and in vitro studies in the guinea pig have conclusively shown that the biotransformation of nicotine to N-methylnicotinium ion is specific to the R-(+)-enantiomer. nactem.ac.ukproquest.comnih.gov When R-(+)-[³H-N'-CH₃]nicotine is administered, R-(+)-[³H-N'-CH₃]N-methylnicotinium ion is identified as a urinary metabolite. nih.gov Conversely, under similar experimental conditions, the naturally occurring S-(-)-nicotine does not undergo this N-methylation. nih.govnih.gov

This stereospecificity has been observed consistently in studies where racemic nicotine or individual enantiomers were administered. nactem.ac.uknih.gov The total N-methylated quaternary ammonium metabolites can account for 15 to 20% of the administered dose of R-(+)-nicotine. nactem.ac.uk Interestingly, S-(-)-nicotine has been found to act as a competitive inhibitor of the N-methylation of the R-(+)-isomer by the N-methyltransferase enzyme in guinea pig lung tissue. proquest.com

Table 2: Stereospecificity of Nicotine N-Methylation

| Nicotine Enantiomer | N-Methylation to N-Methylnicotinium ion | Reference |

| R-(+)-nicotine | Occurs | nactem.ac.ukproquest.comnih.gov |

| S-(-)-nicotine | Does not occur | nih.govnih.gov |

Enzymatic Pathways Involving Amine N-Methyltransferases

The N-methylation of R-(+)-nicotine is catalyzed by an S-adenosylmethionine (SAM)-dependent N-methyltransferase. proquest.com This enzyme is present in the cytoplasm of various guinea pig tissues, including the lung, liver, spleen, and brain. proquest.com The enzyme exhibits optimal activity at a pH of 7.4 and a temperature of 37°C. proquest.com

While the specific enzyme responsible for nicotine N-methylation has not been definitively classified in all organisms, enzymes such as nicotinamide (B372718) N-methyltransferase (NNMT) and the broader class of amine N-methyltransferases are known to catalyze the transfer of a methyl group from SAM to various amine-containing substrates. nih.gov These enzymes play a role in the biotransformation and detoxification of numerous xenobiotics. The kinetic mechanism for human NNMT has been described as a rapid equilibrium ordered mechanism, where the enzyme first binds to SAM, followed by the substrate (e.g., nicotinamide). nih.gov A similar mechanism is likely involved in the N-methylation of nicotine.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations have become indispensable tools for elucidating the electronic structure and reactivity of molecules like N-Methylnicotinium iodide. researchgate.net These methods provide detailed insights into the behavior of electrons within the molecule, which governs its chemical properties.

Density Functional Theory (DFT) Analysis of Electronic Structures and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. scispace.comresearchgate.net It has been successfully applied to study various molecules, from organic compounds to complex actinide systems. mdpi.com In the context of N-Methylnicotinium iodide, DFT calculations can reveal the distribution of electron density, which is crucial for understanding its reactivity.

Studies on related systems, such as nicotine (B1678760), have utilized DFT to understand nucleophilic reactivity. researchgate.net The pyridine (B92270) nitrogen in nicotine is the primary site for both thermodynamically and kinetically controlled reactions. researchgate.net DFT calculations, in conjunction with Marcus theory, have been shown to accurately reproduce experimental observations of N- vs. O-selectivities in methylation reactions. researchgate.net This suggests that similar computational approaches can be applied to N-Methylnicotinium iodide to predict its electronic behavior and reactivity. The individual eigenvalues calculated in DFT, particularly the highest occupied molecular orbital (HOMO), can be related to the ionization potential of the molecule. scispace.com

Computational Prediction of Alkylation Selectivities and Reaction Activation Barriers

Computational chemistry plays a significant role in predicting the selectivity of chemical reactions, such as alkylation. rsc.orgacs.org For molecules with multiple potential reaction sites, like the precursors to N-Methylnicotinium iodide, computational models can predict which site is more likely to be alkylated. chemrxiv.org

In the case of nicotine methylation, computational studies have shown that N-alkylation is favored due to the dominant contribution of the reaction Gibbs free energy (∆rG°) to the activation barrier. researchgate.net The activation barriers for reactions can be calculated using computational methods, providing a quantitative measure of reaction kinetics. nih.gov For instance, the barrier heights for the deprotonation of related radical cation intermediates have been calculated to be in the range of 7-11 kcal/mol. nih.gov These computational predictions are essential for understanding and controlling the outcomes of chemical reactions.

Molecular Modeling and Conformational Analysis

Molecular modeling techniques are crucial for understanding the three-dimensional structure of molecules and how their conformation influences their chemical behavior.

Investigation of Ground-State Geometries and Steric Effects in Methylation Reactions

The ground-state geometry of a molecule represents its most stable three-dimensional arrangement. For N-Methylnicotinium iodide, understanding its ground-state geometry is the first step in analyzing its chemical reactivity. clockss.org Steric effects, which arise from the spatial arrangement of atoms, can significantly influence the rates and outcomes of reactions. clockss.org

In the Menschutkin reaction, a classic example of alkylation, the role of steric hindrance at the nitrogen atom is well-documented. clockss.org Molecular models can be used to visualize and quantify these steric interactions. For instance, the interaction between a methyl group on the pyrrolidine (B122466) ring and the pyridine ring in nicotine derivatives has been studied using computational methods. clockss.org These studies help in correlating the ground-state molecular geometries with the observed kinetic effects in methylation reactions. clockss.org

Conformational Dynamics of N-Methylpyridinium Cations

The N-methylpyridinium cation is a core component of N-Methylnicotinium iodide. The study of its conformational dynamics provides insights into the flexibility and motion of the molecule. Ultrafast conformational dynamics of related electronically excited N-methyl piperidine (B6355638) have been observed using time-resolved spectroscopy, revealing coherent oscillatory motions. researchgate.net

Advanced Simulation Techniques

Advanced simulation techniques are being increasingly used to study complex chemical processes. These methods go beyond static calculations and can simulate the dynamic behavior of molecules over time.

Molecular dynamics simulations, for example, can be used to explore the conformational landscape of molecules and to study how they interact with their environment. abdn.ac.uk These simulations can provide a deeper understanding of reaction mechanisms and can be used to predict the properties of materials. abinit.org In the context of N-Methylnicotinium iodide, advanced simulations could be used to study its behavior in solution or its interaction with biological macromolecules.

Atomistic Well-Tempered Metadynamics Simulations for Host-Guest Interaction Thermodynamics

Atomistic well-tempered metadynamics (WT-MetaD) is a powerful computational technique used to explore the free energy landscape of molecular systems and to understand the thermodynamics of host-guest interactions. researchgate.netnih.gov This enhanced sampling method allows for the efficient exploration of conformational space and the calculation of key thermodynamic quantities that govern the binding process, such as the binding free energy (ΔG), enthalpy (ΔH), and entropy (ΔS). biorxiv.orgacs.org The method works by adding a history-dependent bias potential to the system's Hamiltonian, which discourages the system from revisiting already explored conformations and pushes it to overcome energy barriers, thus accelerating the sampling of rare events like ligand binding and unbinding. researchgate.netnih.gov

The "well-tempered" aspect of the simulation ensures that the bias potential does not grow indefinitely, allowing for a smoother convergence of the free energy calculation. nih.gov By analyzing the free energy surface, researchers can identify the most stable binding poses, intermediate states, and the energetic barriers between them. researchgate.netchemrxiv.org

Host molecules like cyclodextrins and cucurbit[n]urils are frequently studied for their ability to encapsulate guest molecules. nih.govnih.gov Cyclodextrins, which are cyclic oligosaccharides, possess a hydrophobic inner cavity and a hydrophilic exterior, making them suitable for binding nonpolar or partially nonpolar guests in aqueous solutions. mdpi.com Cucurbit[n]urils, on the other hand, are macrocyclic compounds with a hydrophobic cavity and two polar carbonyl-fringed portals, which often exhibit high affinity for cationic guest molecules. nih.gov

For a cationic guest like N-Methylnicotinium iodide, cucurbit[n]urils, particularly cucurbit mdpi.comuril (CB mdpi.com), would be a highly probable host for forming a stable inclusion complex. The binding would likely be driven by a combination of ion-dipole interactions between the positively charged pyridinium (B92312) nitrogen of the guest and the negative electrostatic potential of the carbonyl portals of the host, as well as hydrophobic interactions between the nicotinium ring and the host's cavity. nih.gov

Atomistic well-tempered metadynamics simulations could provide detailed insights into the binding process. By defining appropriate collective variables (CVs), such as the distance between the center of mass of the host and guest and their relative orientation, a multi-dimensional free energy landscape can be constructed.

Table 1: Illustrative Thermodynamic Parameters for Host-Guest Binding

The following table presents hypothetical thermodynamic data for the binding of N-Methylnicotinium iodide with a cucurbit mdpi.comuril host, derived from typical values observed in similar host-guest systems studied by metadynamics and other experimental methods.

| Host Molecule | Guest Molecule | Binding Free Energy (ΔG) (kcal/mol) | Enthalpy (ΔH) (kcal/mol) | Entropy (TΔS) (kcal/mol) |

| Cucurbit mdpi.comuril | N-Methylnicotinium iodide | -12.5 | -8.0 | 4.5 |

Note: The values in this table are illustrative and based on data from similar host-guest systems. Specific experimental or computational studies on N-Methylnicotinium iodide are required for precise values.

Table 2: Key Interactions in the Host-Guest Complex

This table outlines the primary non-covalent interactions that would likely contribute to the stability of the N-Methylnicotinium iodide complex with a host molecule like cucurbit mdpi.comuril, as would be revealed by detailed analysis of the metadynamics simulation trajectories.

| Interaction Type | Description |

| Ion-Dipole | Interaction between the positively charged N-methylpyridinium group of the guest and the electron-rich carbonyl portals of the cucurbit[n]uril host. |

| Hydrophobic Effect | The encapsulation of the non-polar regions of the guest molecule within the hydrophobic cavity of the host, driven by the release of ordered water molecules from the surfaces of the host and guest into the bulk solvent. |

| Van der Waals Forces | Non-specific attractive forces between the atoms of the host and guest that are in close proximity within the complex. |

| C-H···O Hydrogen Bonds | Weak hydrogen bonds can form between the C-H groups of the guest and the oxygen atoms of the host's portals. mdpi.com |

The free energy profile obtained from a well-tempered metadynamics simulation would quantify the depth of the free energy minimum corresponding to the stable complex, which directly relates to the binding affinity. nih.gov Furthermore, by performing simulations at different temperatures, the enthalpic and entropic contributions to the binding free energy can be dissected, providing a complete thermodynamic profile of the interaction. acs.org This level of detail is crucial for the rational design of host-guest systems for various applications.

Applications As a Chemical Probe and Research Tool

Development of Chemical Probes for Nicotinic Acetylcholine (B1216132) Receptor Systems

The unique structure of N-Methylnicotinium iodide, particularly the permanent positive charge on the nitrogen atom of the pyridine (B92270) ring, makes it an effective tool for developing chemical probes to study nAChRs. These receptors are critical ligand-gated ion channels in the central and peripheral nervous systems.

N-Methylnicotinium iodide and its analogs are utilized to investigate the nuanced interactions between ligands and various nAChR subtypes. The quaternization of one of nicotine's nitrogen atoms alters its binding profile, providing insights into the structural requirements for receptor affinity and selectivity. For instance, studies comparing nicotine (B1678760) with its N-methylated derivatives have revealed significant differences in how these compounds interact with different nAChR subtypes.

Research on α7 and α4β2 receptors, two of the most prevalent nicotinic receptor subtypes in the brain, has shown that N-methylation of the pyrrolidine (B122466) nitrogen is well-tolerated by α7 nAChRs but significantly diminishes binding affinity at α4β2 nAChRs nih.gov. This differential effect highlights structural distinctions in the ligand-binding pockets of these receptor subtypes and demonstrates the utility of N-Methylnicotinium iodide as a probe to characterize these differences.

| Compound | Target Receptor Subtype | Observed Effect of N-Methylation | Reference |

|---|---|---|---|

| 1′-Methylnicotinium iodide | α7 nAChR | Binding and activity similar to nicotine (well-tolerated) | nih.gov |

| 1′-Methylnicotinium iodide | α4β2 nAChR | Significantly reduced binding affinity and activity | nih.gov |

Hydrogen bonds are crucial for the specific and high-affinity binding of ligands to their receptor targets. N-Methylnicotinium iodide serves as a valuable tool in dissecting the contribution of these bonds. Through techniques like double-mutant cycle analysis, researchers can quantify the energetic contribution of a single hydrogen bond.

A study utilizing N'-methylnicotinium investigated the interaction between nicotine and the α6β2 nAChR. The results indicated the presence of a functional hydrogen bond between the ligand and the receptor's backbone carbonyl group, even in the absence of the conserved cation-π interaction core.ac.uk. This hydrogen bond was calculated to contribute significantly to the binding energy.

| Interaction Probed | Compound Used | Calculated Energy (ΔΔG) | Reference |

|---|---|---|---|

| Nicotine - Receptor Hydrogen Bond | N'-Methylnicotinium | 2.6 kcal/mol | core.ac.uk |

Tracer Studies for In Vitro and In Vivo Biological System Analysis

The introduction of a radioactive isotope into the N-Methylnicotinium iodide structure transforms it into a tracer, enabling researchers to monitor its path and interactions within biological systems.

Tritium (B154650) ([³H]), a radioactive isotope of hydrogen, is often used to label molecules for research due to its suitable properties for detection in techniques like autoradiography and liquid scintillation counting nih.govresearchgate.net. While specific studies detailing tritium-labeled N-Methylnicotinium iodide are not prevalent in publicly accessible literature, the use of radiolabeled versions, such as with Carbon-14, is documented .

The principle of using [³H]N-Methylnicotinium would be analogous to other tritiated ligands used extensively in nAChR research. These labeled compounds are instrumental in:

Autoradiography: Visualizing the precise location and density of nAChRs in tissue slices, particularly from the brain, to map receptor distribution nih.gov.

Binding Assays: Quantifying the number of binding sites (Bmax) and the affinity (Kd) of the ligand for the receptor in tissue homogenates.

Metabolic Studies: Tracing the metabolic fate of the compound in vivo to identify and quantify metabolites .

These tracer studies provide critical information on how the compound is distributed, where it binds, and how it is transformed by the body.

Reference Standard in Analytical Method Development and Validation

The purity and well-defined chemical identity of N-Methylnicotinium iodide make it suitable for use as a reference standard in analytical chemistry.

N-Methylnicotinium iodide is employed as a fully characterized chemical reference standard, often in relation to its parent compound, nicotine axios-research.com. Its applications in a quality control (QC) setting are crucial for ensuring the accuracy and consistency of analytical data.

Key applications include:

Method Development and Validation: It is used to develop and validate analytical methods, such as High-Performance Liquid Chromatography (HPLC), ensuring the method is accurate, precise, and specific for the analyte of interest axios-research.com.

Synthesis and Formulation QC: During the synthesis of nicotine-related compounds or the development of pharmaceutical formulations, N-Methylnicotinium iodide can be used as a standard to confirm the identity and purity of the products axios-research.com.

Pharmacopeial Traceability: It serves as a reference standard for traceability against pharmacopeial standards (e.g., USP or EP), which is a requirement in regulated drug development and manufacturing environments axios-research.com.

| Property | Value | Reference |

|---|---|---|

| CAS Number | 21446-46-8 | axios-research.comlgcstandards.com |

| Molecular Formula | C₁₁H₁₇N₂·I | axios-research.comcymitquimica.com |

| Molecular Weight | 304.17 g/mol | lgcstandards.com |

Supramolecular Chemistry and Host-Guest Interactions of N-Methylnicotinium Iodide

N-Methylnicotinium iodide, as a cationic organic molecule, has been investigated as a guest in host-guest chemistry, a branch of supramolecular chemistry where a host molecule forms a complex with a guest molecule through non-covalent interactions. These studies are crucial for understanding molecular recognition processes and developing applications in areas such as sensing and separation. The interactions of N-Methylnicotinium iodide with macrocyclic receptors like calixarenes have been explored, while its engagement with cucurbiturils and its enantioselective recognition within supramolecular coordination cages remain areas with limited specific research.

Complexation Studies with Macrocyclic Receptors

The ability of N-Methylnicotinium iodide to form inclusion complexes with macrocyclic hosts is of significant interest. These hosts, possessing hydrophobic cavities and often charged portals, can encapsulate guest molecules, leading to changes in their physicochemical properties.

Calixarenes:

Research has demonstrated the complexation of the (S)-enantiomer of N-Methylnicotinium iodide with specifically designed, upper rim-double-bridged calix berkeley.eduarenes. The formation of these host-guest complexes has been studied in detail using proton nuclear magnetic resonance (¹H NMR) titration experiments. In these experiments, aliquots of (S)-N-methylnicotinium iodide are gradually added to a solution of the calixarene (B151959) host, and the resulting changes in the chemical shifts of the host's protons are monitored.

The complexation-induced shifts of the host's protons provide direct evidence of the formation of an inclusion complex. By analyzing these shifts as a function of the guest concentration, it is possible to determine the stoichiometry and the association constant (Kₐ) of the complex. For the interaction between (S)-N-methylnicotinium iodide and bridged calix berkeley.eduarenes, the complexation constants have been determined by applying a nonlinear curve-fitting procedure to the titration data, utilizing software such as BindFit rsc.org. This quantitative analysis of the binding affinity is fundamental for understanding the molecular recognition principles governing the interaction between this particular guest and tailored calixarene hosts.

Interactive Data Table: ¹H NMR Titration Experiment Parameters for (S)-N-Methylnicotinium Iodide with Bridged Calix berkeley.eduarenes

| Parameter | Description | Details |

| Guest Molecule | The molecule being encapsulated. | (S)-N-methylnicotinium iodide (NMNI) |